(Des-Ser1)-Cerebellin
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108N22O21/c1-9-32(4)50(63(106)80-40(19-15-21-73-66(70)71)55(98)84-46(29-91)61(104)88-51(36(8)92)64(107)82-42(24-47(69)93)58(101)83-43(65(108)109)23-38-26-72-30-74-38)87-54(97)35(7)76-60(103)45(28-90)85-57(100)41(22-37-16-11-10-12-17-37)81-53(96)34(6)77-62(105)49(31(2)3)86-56(99)39(18-13-14-20-67)79-52(95)33(5)75-59(102)44(27-89)78-48(94)25-68/h10-12,16-17,26,30-36,39-46,49-51,89-92H,9,13-15,18-25,27-29,67-68H2,1-8H3,(H2,69,93)(H,72,74)(H,75,102)(H,76,103)(H,77,105)(H,78,94)(H,79,95)(H,80,106)(H,81,96)(H,82,107)(H,83,101)(H,84,98)(H,85,100)(H,86,99)(H,87,97)(H,88,104)(H,108,109)(H4,70,71,73)/t32-,33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-,51-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLULAHRJELIF-ZSHGYWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108N22O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spatiotemporal Expression and Localization of Des Ser1 Cerebellin
Central Nervous System Distribution
(Des-Ser1)-Cerebellin, along with its precursor Cerebellin (B550033), is not confined to a single brain region but has been identified in various areas of the central nervous system. researchgate.net Its expression is particularly prominent in the cerebellum and the spinal cord, where it plays a role in synaptic function and nociceptive signaling. nih.govnih.gov
Cerebellar Localization
The cerebellum is a primary site of this compound expression. nih.gov Its presence in this brain region is closely tied to the Purkinje cells, which are crucial for motor coordination and learning.
Immunocytochemical studies have definitively localized this compound and its parent peptide, Cerebellin, to the perikarya and dendrites of cerebellar Purkinje cells. nih.govpnas.org The expression of these peptides is developmentally regulated, with levels increasing significantly during the period of granule cell migration, parallel fiber formation, and synaptogenesis. jneurosci.org This developmental profile suggests a role for these peptides in the maturation and establishment of the intricate cerebellar circuitry. pnas.orgjneurosci.org In developmental mutant mice where parallel fiber-Purkinje cell synapses are disrupted, the levels of both Cerebellin and this compound are markedly reduced, indicating that their expression is modulated by synaptic interactions. jneurosci.org
Subcellular fractionation of the cerebellum has revealed that both Cerebellin and this compound are significantly enriched in the crude synaptosomal fraction. nih.govnih.gov This enrichment, ranging from 2.5- to 4-fold, strongly suggests that these peptides are sequestered within subcellular particles, likely synaptic vesicles, at nerve terminals. nih.govpnas.org This localization is consistent with a role in neurotransmission or neuromodulation at cerebellar synapses. researchgate.net
The relative abundance of this compound compared to Cerebellin varies across species. In the human cerebellum, this compound is the major form, constituting approximately 95% of the total cerebellin-like immunoreactivity. researchgate.net In contrast, in the porcine cerebellum, both peptides are present in roughly equal amounts. researchgate.net In the rat cerebellum, this compound is considered a major metabolite of Cerebellin. pnas.org This species-specific difference in abundance may reflect variations in the activity of the serine aminopeptidase (B13392206) responsible for the conversion of Cerebellin to this compound. researchgate.net
Comparative Abundance of this compound and Cerebellin in Different Species
| Species | This compound Abundance | Cerebellin Abundance | Reference |
| Human | ~95% of total | ~5% of total | researchgate.net |
| Porcine | ~50% of total | ~50% of total | researchgate.net |
| Rat | Major metabolite | - | pnas.org |
Synaptosomal Enrichment
Spinal Cord Localization
Recent studies utilizing mass spectrometry have identified this compound as a significant peptide in the spinal cord. nih.govnih.gov Its expression pattern within the spinal cord suggests its involvement in sensory processing, particularly in the transmission of nociceptive information. nih.gov
This compound is predominantly expressed in the dorsal horn of the spinal cord, with significantly higher levels observed compared to the ventral horn. nih.govnih.govresearchgate.net Immunohistochemical analysis of its precursor, CBLN1, reveals a higher density of immunopositive cells in the dorsal horn, particularly within outer laminae II and III. nih.govresearchgate.net This region of the spinal cord is a critical site for the initial processing of sensory information, including pain signals. The CBLN1 immunoreactivity displays a punctate cytoplasmic pattern within neuronal cell bodies and is often co-localized with calbindin, a marker for a subset of excitatory interneurons. nih.govresearchgate.net This specific localization within the dorsal horn laminae strongly supports a role for this compound in modulating nociceptive transmission. nih.gov
Distribution of CBLN1 Immunoreactivity in the Spinal Cord
| Spinal Cord Region | Expression Level | Specific Laminae | Co-localization | Reference |
| Dorsal Horn | Predominant/Higher Density | Outer Laminae II/III | Calbindin (excitatory interneurons) | nih.govresearchgate.net |
| Ventral Horn | Lower Density | - | - | nih.gov |
Colocalization with Excitatory Interneuron Markers
Research has demonstrated that the precursor protein CBLN1 is expressed in specific subpopulations of neurons. In the spinal cord, CBLN1 immunoreactivity is found to colocalize with calbindin, a known marker for excitatory interneurons. nih.govresearchgate.netresearchgate.net This colocalization is particularly evident in the outer laminae II and III of the dorsal horn. nih.govresearchgate.netresearchgate.net
Table 1: Colocalization of CBLN1 with Neuronal Markers
| Protein | Marker | Neuron Type | Location | Source(s) |
|---|---|---|---|---|
| CBLN1 | Calbindin (CB) | Excitatory Interneurons | Spinal Cord Dorsal Horn (Laminae IIo-III) | nih.gov, researchgate.net, researchgate.net |
Neuronal Cell Body and Punctate Cytoplasmic Patterns
Immunohistochemical studies show that CBLN1 protein is present throughout the spinal gray matter, with a notably stronger signal in the dorsal horn compared to the ventral horn. nih.gov The immunoreactivity displays a distinct punctate cytoplasmic pattern within the neuronal cell bodies. nih.govresearchgate.netresearchgate.net This dot-like pattern suggests localization within specific subcellular compartments. nih.govresearchgate.netresearchgate.net A similar punctate pattern in neuronal cell bodies has been observed for a related peptide, cerebellin-short, in the suprachiasmatic nucleus. illinois.edu
Forebrain Localization
Beyond the cerebellum and spinal cord, the precursor Cbln1 and its processed forms are expressed in the forebrain, most notably within the master circadian pacemaker.
Suprachiasmatic Nucleus (SCN) Expression
The precursor of this compound, Cbln1, is expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the central regulator of circadian rhythms in mammals. illinois.edu While Cbln1 itself is found immediately dorsal to the SCN, its processed products, such as cerebellin-short, are present within the SCN. illinois.edu
Circadian Oscillations in Precursor mRNA and Processed Intermediate Levels
The expression of Cbln1 in the SCN is not static; it exhibits a rhythmic pattern. illinois.edu Studies have revealed that the precursor Cbln1 mRNA level undergoes daily oscillations. illinois.edu Furthermore, the level of the Cbln1 processed intermediate also oscillates throughout the day, suggesting a dynamic, time-dependent processing of the precursor protein. illinois.edu The release of a related peptide, cerebellin-short, from SCN brain slices in vitro also follows a circadian pattern, with a peak occurring during the subjective night. illinois.edu
Synaptic Enrichment of Processed Forms in SCN
Analysis of subcellular fractions from the SCN indicates that while the full-length Cbln1 precursor is not enriched at the synapse, its processed intermediate form is. illinois.edu This synaptic enrichment suggests that the processed peptides, which include forms like this compound, are actively processed and localized at synapses, where they are likely involved in synaptic functions related to the circadian timekeeping mechanism. illinois.edunih.gov
Co-localization with Vasopressin (AVP) and Vasoactive Intestinal Peptide (VIP) Neurons
Within the SCN, which is composed of heterogeneous neuronal populations, processed forms of Cbln1 have been specifically localized. illinois.edu Immunofluorescence studies have shown that a portion of the neurons positive for Arginine Vasopressin (AVP) and Vasoactive Intestinal Peptide (VIP) in the SCN are also positive for cerebellin-short. illinois.edu AVP and VIP are key neuropeptides in the SCN, with distinct roles in regulating and transmitting circadian signals. frontiersin.orgnih.gov The co-localization of a cerebellin peptide within these specific neuronal subtypes points to its integration into the core circuitry of the brain's master clock. illinois.edu
Table 2: Localization and Dynamics of Cerebellin-Related Molecules in the SCN
| Molecule | Finding | Significance | Source(s) |
|---|---|---|---|
| Cbln1 mRNA | Exhibits daily oscillations in the SCN. | Indicates circadian regulation at the transcriptional level. | illinois.edu |
| Cbln1 Processed Intermediate | Levels oscillate; enriched at the synapse. | Suggests rhythmic processing and a role in synaptic function. | illinois.edu |
| Cerebellin-short | Co-localizes with AVP- and VIP-positive neurons. | Implicates the peptide in the function of specific SCN neuronal circuits. | illinois.edu |
Developmental Regulation of this compound Expression
The expression of this compound is subject to significant developmental regulation, particularly during the postnatal period. nih.govuniprot.orgresearchgate.net This regulation is closely linked to the maturation of neuronal circuits.
The levels of this compound and its parent peptide, cerebellin, change dramatically after birth. researchgate.net In the mouse cerebellum, both peptides are first detectable around postnatal day 3 or 4. uniprot.org The concentration of cerebellin begins to rise significantly around postnatal day 5, reaching a peak at approximately day 25-30, after which it declines to stable adult levels. uniprot.orgresearchgate.net
The expression of this compound follows a very similar developmental trajectory but with a consistent lag of about 5 days behind cerebellin. researchgate.net In humans, cerebellin concentration is low at birth, increases between days 5 and 15, and peaks between days 21 and 56. uniprot.org In the adult human cerebellum, the pentadecamer form, this compound, is the major molecular form, constituting approximately 95% of the total cerebellin-related peptides. researchgate.net In the rat adrenal gland, the highest expression of the Cbln1 and Cbln3 genes occurs at postnatal day 2. researchgate.net
Table 2: Postnatal Developmental Profile of Cerebellins in Mouse Cerebellum
| Peptide | First Appearance (Postnatal Day) | Peak Level (Postnatal Day) | Subsequent Level |
|---|---|---|---|
| Cerebellin | 3-5 uniprot.orgresearchgate.net | 25-30 uniprot.orgresearchgate.net | Declines to stable adult level researchgate.net |
| This compound | Follows Cerebellin with ~5 day lag researchgate.net | Follows Cerebellin with ~5 day lag researchgate.net | Declines to stable adult level researchgate.net |
Data derived from studies in mice. uniprot.orgresearchgate.net
The expression of cerebellin peptides is intricately linked to the integrity of specific neural circuits in the cerebellum. nih.gov A significant body of evidence points to a form of transneuronal regulation, where the expression in postsynaptic Purkinje cells is dependent on their connection with presynaptic granule cells. nih.govresearchgate.net
Cbln1 is expressed and secreted by presynaptic cerebellar granule cells. uniprot.org Following its release, the Cbln1 protein binds to the glutamate (B1630785) receptor delta-2 (GRID2) on the surface of postsynaptic Purkinje cells. uniprot.org This interaction is fundamental for the formation, maintenance, and plasticity of the synapses between parallel fibers (axons of granule cells) and Purkinje cells. uniprot.org
Studies using neurodevelopmental mutant mice, such as 'reeler', 'weaver', and 'staggerer' mice, which have defects in granule cell migration and formation, have provided strong evidence for this transneuronal regulation. uniprot.org These mice exhibit a significant deficit in cerebellin levels, which correlates with the reduced number of parallel fiber-Purkinje cell synapses. nih.govuniprot.org This demonstrates that the expression and accumulation of cerebellin peptides in Purkinje cells are critically dependent on intact synaptic input from granule cells. nih.govresearchgate.net
Molecular Mechanisms of Des Ser1 Cerebellin Action
Regulation of Synaptic Function and Plasticity
The organizational role of the Cbln1 complex is intrinsically linked to the regulation of synaptic function and long-term plasticity.
Maintenance of Synapse Integrity
Cbln1 is indispensable for the long-term structural integrity and maintenance of excitatory synapses, most notably the parallel fiber-Purkinje cell (PF-PC) synapses. researchgate.netuniprot.orggenecards.org While not essential for the initial establishment of these connections, it is required for their long-term survival. uniprot.orggenecards.org Genetic knockout of Cbln1 in mice results in a severe reduction in the number of PF-PC synapses, with a majority of Purkinje cell spines losing their synaptic contact. nih.gov This demonstrates that the Cbln1-mediated trans-synaptic bridge is crucial for the ongoing matching and maintenance of pre- and post-synaptic elements, thereby preventing synapse elimination. uniprot.orguniprot.orggenecards.orgnih.gov
| Interacting Protein | Location | Role in Cbln1 Complex |
| Neurexin-1 (NRXN1) | Presynaptic | Binds to Cbln1, initiating presynaptic organization and vesicle accumulation. uniprot.orggenecards.org |
| GRID2 (GluD2) | Postsynaptic | Binds to the C1q domain of Cbln1, leading to postsynaptic receptor clustering. uniprot.orguniprot.orggenecards.org |
Modulation of Long-Term Depression (LTD)
Cerebellar long-term depression (LTD) is a form of synaptic plasticity critical for motor learning, characterized by a persistent weakening of synaptic transmission. ucsd.eduwikipedia.org The Cbln1 complex is a key mediator of this process at PF-PC synapses. uniprot.orggenecards.org The integrity of the NRXN1-CBLN1-GRID2 complex is required for the transmission of D-Serine-dependent signals that induce LTD. uniprot.orggenecards.org Studies on Cbln1-knockout mice have shown that the absence of this protein leads to impaired LTD, highlighting its essential role in this form of synaptic plasticity. uniprot.orgnih.gov
Role in AMPA Receptor Endocytosis
The cellular mechanism underlying cerebellar LTD is the removal of AMPA-type glutamate (B1630785) receptors from the postsynaptic membrane, a process known as endocytosis. wikipedia.org The signaling cascade initiated by the Cbln1 complex directly mediates this critical step. uniprot.orggenecards.org The NRXN1-CBLN1-GRID2 complex facilitates the endocytosis of AMPA receptors in response to appropriate synaptic stimuli. uniprot.orggenecards.org This removal of receptors reduces the synapse's sensitivity to glutamate, resulting in the long-term depression of synaptic efficacy. uniprot.orgwikipedia.org
| Synaptic Process | Role of (Des-Ser1)-Cerebellin Precursor (Cbln1) |
| Synapse Integrity | Essential for the long-term maintenance and survival of parallel fiber-Purkinje cell synapses. researchgate.netuniprot.orgnih.gov |
| Long-Term Depression (LTD) | The Cbln1-containing complex is required to mediate the signals that induce LTD. uniprot.orggenecards.orgnih.gov |
| AMPA Receptor Endocytosis | The signaling cascade initiated by the complex directly facilitates the removal of AMPA receptors from the postsynaptic membrane during LTD. uniprot.orggenecards.org |
Influence on Excitatory Synapse Maintenance
This compound, alongside its precursor cerebellin (B550033), is crucial for the integrity and plasticity of synapses. Research indicates that these molecules are essential for the long-term maintenance, though not the initial establishment, of excitatory synapses. ebiohippo.comsapient.bio This function is critical in the cerebellum, where they facilitate the proper matching and upkeep of pre- and post-synaptic elements at parallel fiber-Purkinje cell synapses. sapient.biouniprot.org
The mechanism involves acting as a synaptic organizer that influences both sides of the synapse. sapient.bio By binding to neurexin-1 (NRXN1) on the pre-synaptic side, it induces the accumulation of synaptic vesicles. sapient.biouniprot.org Concurrently, it promotes the clustering of the glutamate receptor GRID2 and its associated proteins on the post-synaptic side. sapient.biouniprot.org This tripartite complex of NRXN1-CBLN1-GRID2 is fundamental for inducing the parallel fiber protrusions that encapsulate Purkinje cell spines, leading to the accumulation of both GRID2 and synaptic vesicles. sapient.biouniprot.org
Regulation of Inhibitory GABAergic Synapses
In addition to its role at excitatory synapses, this compound also modulates inhibitory synapses. Specifically, it has been shown to inhibit the formation and function of inhibitory GABAergic synapses in cerebellar Purkinje cells. sapient.biouniprot.orggenecards.org This suggests a sophisticated regulatory role, balancing excitatory and inhibitory inputs to these critical neurons.
While the primary actions of cerebellin and its derivative are often associated with excitatory transmission, related family members like Cerebellin 4 (Cbln4) have been shown to enhance inhibitory activity. researchgate.net Cbln4 is linked to the formation and maintenance of inhibitory GABAergic connections, and its expression can increase the number of GABAergic varicosities. researchgate.net This highlights the diverse and sometimes opposing roles that different members of the cerebellin family play in synaptic regulation.
Neuromodulatory Signaling Pathways
Adenylate Cyclase/PKA-Dependent Pathway Activation
This compound and its precursor are known to exert neuromodulatory functions through the activation of specific intracellular signaling cascades. thermofisher.com One of the key pathways identified is the adenylate cyclase/protein kinase A (PKA)-dependent signaling pathway. sapient.biothermofisher.comqyaobio.comfishersci.be This pathway is directly stimulated to bring about some of the peptide's effects. sapient.biothermofisher.comqyaobio.comfishersci.be
Research has demonstrated that cerebellin can increase the production of cyclic-AMP (cAMP), a hallmark of adenylate cyclase activation, in adrenomedullary tissue. genecards.org The subsequent physiological responses, such as norepinephrine (B1679862) release, can be blocked by inhibitors of PKA, confirming the dependency on this pathway. genecards.orgresearchgate.net
Regulation of Catecholamine Release
A significant neuromodulatory function of this compound is the stimulation of catecholamine release. sapient.biothermofisher.comqyaobio.comillinois.edu This has been observed in various experimental models, including in vitro studies with human and rat adrenal cells. genecards.orgillinois.edu Specifically, cerebellin has been shown to directly stimulate the release of norepinephrine from the adrenal medulla. sapient.biogenecards.orgthermofisher.comresearchgate.net
The mechanism for this stimulation is linked to the aforementioned adenylate cyclase/PKA-dependent pathway. sapient.biogenecards.orgthermofisher.com Studies have shown a concentration-dependent increase in norepinephrine production in response to cerebellin, which correlates with an increase in cAMP levels. genecards.org This effect appears to be specific, as the release of epinephrine (B1671497) is not always similarly affected. genecards.org
Indirect Adrenocortical Secretion Enhancement
Beyond its direct effects on the adrenal medulla, this compound also plays a role in the indirect enhancement of adrenocortical secretion. sapient.biothermofisher.comresearchgate.net This occurs through a paracrine mechanism that involves the release of medullary catecholamines. sapient.biothermofisher.com The released catecholamines can then act on the adrenal cortex to stimulate the secretion of steroid hormones. qyaobio.com
In vivo studies have shown that both cerebellin and this compound can increase plasma concentrations of aldosterone (B195564) and corticosterone (B1669441) without altering ACTH levels, supporting an ACTH-independent mechanism of action. researchgate.net Furthermore, 24-hour exposure of cultured rat adrenocortical cells to these peptides resulted in a notable stimulation of corticosterone output, an effect comparable to that of ACTH. spandidos-publications.com Interestingly, in some in vitro models, this compound at higher concentrations has been observed to inhibit corticosterone production, suggesting a complex, concentration-dependent regulatory role. researchgate.net It is believed that for cerebellin to exert its autocrine-paracrine regulatory functions within the adrenal cortex, its conversion to this compound by endopeptidases is a necessary step. nih.gov
Biological Roles and Physiological Implications of Des Ser1 Cerebellin
Synaptic Development and Maturation
The precursor protein from which (Des-Ser1)-cerebellin is derived, Cerebellin-1 (Cbln1), is a secreted protein crucial for the formation and maintenance of specific synapses in the cerebellum. uniprot.orguniprot.orgscbt.com Cbln1 belongs to the C1q protein superfamily and functions as a trans-neuronal regulator of synapse development. scbt.com It plays a critical role as a synaptic organizer, acting on both presynaptic and postsynaptic components to ensure the structural integrity and plasticity of neural connections. uniprot.orgbt-laboratory.com
Cbln1 is essential for the proper development and maintenance of synapses between parallel fibers (the axons of granule cells) and Purkinje cells in the cerebellar cortex. uniprot.orguniprot.orgnih.gov Cbln1 is secreted from granule cells and forms a tripartite complex with presynaptic neurexins (NRXN1) and postsynaptic glutamate (B1630785) receptor delta-2 (GRID2) on Purkinje cells. uniprot.orggenecards.org This complex acts as a synaptic bridge, inducing the formation of parallel fiber protrusions that connect with the spines of Purkinje cells and promoting the accumulation of synaptic vesicles on the presynaptic side and GRID2 clustering on the postsynaptic side. uniprot.orgbt-laboratory.comgenecards.org Studies in Cbln1-knockout mice show a severe reduction in the number of parallel fiber-Purkinje cell synapses, a phenotype that is strikingly similar to that of mice lacking GRID2. nih.gov This underscores the fundamental role of the Cbln1 pathway in establishing and maintaining these critical cerebellar synapses.
Beyond its role at the parallel fiber synapse, Cbln1 is also vital for the correct patterning of climbing fiber innervation onto Purkinje cells. uniprot.orguniprot.orgbt-laboratory.com During early postnatal development, each Purkinje cell is initially innervated by multiple climbing fibers. mit.eduresearchgate.net Through a process of synaptic refinement, all but one of these connections are eliminated, resulting in the mature state of mono-innervation. researchgate.net The Cbln1 precursor protein is essential for this refinement process. uniprot.org In mice lacking Cbln1, this developmental pruning fails, leading to a persistent multiple climbing fiber innervation pattern in adulthood. nih.gov This indicates that Cbln1 signaling is a key factor in regulating the competitive elimination of superfluous climbing fiber synapses, ensuring the precise connectivity of the cerebellar circuitry. nih.gov
Parallel Fiber-Purkinje Cell Synapse Formation
Contributions to Neural Circuit Function
While its precursor is central to cerebellar development, this compound has been identified as an active neuropeptide in other areas of the central nervous system, particularly in modulating nociceptive (pain) pathways in the spinal cord. nih.gov
Research using mass spectrometry to analyze neuropeptides in the mouse spinal cord identified this compound as a novel modulator of nociception. nih.gov It is considered an atypical peptide that originates from the Cbln1 precursor. nih.gov Its specific expression pattern and functional effects point to a significant role in facilitating pain signal transmission. nih.gov
A key finding is that the direct administration of this compound into the spinal canal (intrathecal injection) of mice induces pain-like behaviors. nih.govnih.gov Specifically, it causes a dose-dependent mechanical hypersensitivity, where a normally innocuous touch is perceived as painful. researchgate.netnih.govresearchgate.net This effect is specific to mechanical stimuli, as the peptide does not induce hypersensitivity to heat or cold. researchgate.netnih.gov This suggests that this compound is involved in the specific neural circuits that process mechanical pain signals.
Table 1: Research Findings on this compound and Mechanical Hypersensitivity
| Finding | Observation | Species | Implication | Source(s) |
| Behavioral Effect | Intrathecal injection of this compound induces mechanical hypersensitivity. | Mouse | The peptide is a direct modulator of pain pathways. | nih.gov, nih.gov |
| Dose-Response | The induced mechanical hypersensitivity is dose-dependent. | Mouse | The intensity of the pain-like behavior is related to the concentration of the peptide. | nih.gov, researchgate.net |
| Sensory Specificity | The peptide does not induce thermal (heat or cold) hypersensitivity. | Mouse | This compound likely acts on specific mechanosensitive neural circuits, not general pain pathways. | researchgate.netnih.gov |
The anatomical distribution of this compound within the spinal cord supports its role in nociception. nih.gov The peptide is predominantly expressed in the dorsal horn, the region of the spinal cord that receives and processes sensory information from the body, including pain signals. researchgate.netnih.govresearchgate.net Its concentration is significantly higher (over 6-fold) in the dorsal horn compared to the ventral horn, which is primarily involved in motor control. nih.gov Immunohistochemical analysis shows that the Cbln1 precursor is present in neuronal cell bodies throughout the spinal gray matter, with a much stronger signal in the dorsal horn. researchgate.netnih.gov The highest number of Cbln1-positive cells are found in the outer laminae (II/III) of the dorsal horn, where they colocalize with calbindin, a marker for a specific population of excitatory interneurons involved in sensory processing. researchgate.netnih.gov
Table 2: Spinal Cord Expression of this compound Precursor (CBLN1)
| Location | Expression Level | Cellular Localization | Colocalization Marker | Significance | Source(s) |
| Dorsal Horn | Predominant (>6-fold higher than ventral) | Punctate cytoplasmic pattern in neuronal cell bodies. | Calbindin (excitatory interneurons) | Primary site of action for modulating incoming nociceptive signals. | nih.gov, nih.gov, researchgate.net |
| Ventral Horn | Lower | Punctate cytoplasmic pattern in neuronal cell bodies. | - | Less involvement in direct sensory modulation. | nih.gov, researchgate.net |
| Outer Laminae II/III | Most abundant Cbln1 positive cells | Neuronal cell bodies. | Calbindin | Implicates excitatory interneurons in the superficial dorsal horn as a key part of the circuit modulated by this peptide. | researchgate.netnih.gov |
Compound Names
Induction of Mechanical Hypersensitivity
Regulation of Circadian Rhythms
This compound, a derivative of the precerebellin 1 (CBLN1) protein, has been identified as a significant peptide within the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. researchgate.netnih.gov The SCN orchestrates daily rhythms in physiology and behavior, and the presence and activity of neuropeptides within this nucleus are crucial for its timekeeping function. illinois.eduwikipedia.org
Modulation of SCN Neuronal Firing Rhythm
The SCN is composed of thousands of neurons that collectively generate a coherent, near-24-hour rhythm in electrical activity, with firing rates peaking during the subjective day. wikipedia.orgplos.org Neuropeptides play a critical role in synchronizing these individual cellular oscillators. illinois.edunih.gov Research involving the application of a related peptide, cerebellin-short, to SCN neurons demonstrated an ability to phase-advance the spontaneous firing rhythm, highlighting the potential for cerebellin-related peptides to modulate SCN neuronal activity. illinois.edu The firing frequency of specific SCN neurons, such as those expressing vasoactive intestinal polypeptide (VIP), is known to be critical for entraining circadian rhythms. nih.govnih.gov While direct studies on this compound's effect on firing rhythm are ongoing, its established presence in the SCN suggests a role in this complex signaling environment. researchgate.net
Involvement in Intrinsic Timekeeping Mechanisms
The intrinsic timekeeping mechanism of the SCN relies on a transcription-translation feedback loop within individual neurons, coupled with intercellular signaling to create a synchronized network. illinois.eduplos.org Quantitative peptidomic analysis has shown that the levels of this compound in the rat SCN exhibit significant variations between daytime and nighttime, suggesting its involvement in the circadian clock's function. researchgate.net The precursor protein, Cbln1, is also expressed in the SCN with daily oscillations in its mRNA level. illinois.edu The processing of Cbln1 into its derivatives, like this compound, at synapses within the SCN points to its active participation in the intrinsic timekeeping machinery. illinois.edu
Endocrine System Modulation
This compound exerts notable modulatory effects on the endocrine system, particularly on the adrenal gland and the pancreas. au.dk These actions underscore the peptide's role as a signaling molecule beyond the central nervous system.
Secretion Regulation in Adrenal Gland
Research has demonstrated that this compound plays a significant role in regulating the secretory activity of the adrenal cortex.
Steroid Hormone Secretion: In vivo studies in rats have shown that acute administration of this compound, like its parent peptide cerebellin (B550033), leads to an increase in the plasma concentrations of the steroid hormones aldosterone (B195564) and corticosterone (B1669441). researchgate.net This effect occurs without altering the blood levels of adrenocorticotropic hormone (ACTH), suggesting an ACTH-independent mechanism of action. researchgate.net Further studies with cultured rat adrenocortical cells confirmed that this compound can stimulate corticosterone output. nih.gov At specific concentrations (10⁻¹⁰ M), it has been observed to exert an ACTH-like effect on corticosterone secretion. nih.gov
Inhibitory Effects: Interestingly, at higher concentrations (10⁻⁶ M), this compound has been shown to inhibit both basal and agonist-stimulated corticosterone production in dispersed zona fasciculata-reticularis cells from the rat adrenal gland. researchgate.net This suggests a complex, concentration-dependent regulatory role, potentially involving binding to receptors that are negatively coupled to the steroidogenic pathway. researchgate.net
| Study Type | Model | Peptide/Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| In vivo | Rat | This compound (15 nmoles/kg) | Acutely increased plasma aldosterone and corticosterone | researchgate.net |
| In vitro | Dispersed rat zona fasciculata-reticularis cells | This compound (10-6 M) | Inhibited basal and agonist-stimulated corticosterone production | researchgate.net |
| In vitro | Cultured rat adrenocortical cells | This compound (des-CER) | Stimulated corticosterone output | nih.gov |
| In vitro | Cultured rat adrenocortical cells | This compound (10-10 M) | Exerted an ACTH-like effect on corticosterone secretion | nih.gov |
Pancreatic Insulinostatic Activity
This compound is implicated in the regulation of insulin (B600854) secretion. The 15-mer peptide derived from CBLN1 has been reported to inhibit glucose-stimulated insulin secretion from pancreatic islets. au.dk Studies focusing on the parent peptide, cerebellin, have shown that it acts as an insulinostatic factor, reducing plasma insulin levels in rats and decreasing insulin secretion from isolated pancreatic islets at high glucose concentrations. nih.gov This action is associated with a reduction in intracellular cAMP production and calcium concentration in insulinoma cells. nih.gov Given that this compound is a major processed form of precerebellin, these findings strongly suggest its participation in the regulation of pancreatic function. nih.govresearchgate.net
| Finding | Peptide Studied | Model System | Reference |
|---|---|---|---|
| Inhibits glucose–stimulated insulin secretion from pancreatic islets | 15-mer peptide derived from CBLN1 (this compound) | General finding | au.dk |
| Reduced plasma insulin levels | Cerebellin (CER) | In vivo (rats) | nih.gov |
| Decreased insulin secretion at high glucose | Cerebellin (CER) | Isolated rat pancreatic islets | nih.gov |
| Reduced cAMP production and intracellular calcium | Cerebellin (CER) | Clonal rat insulinoma (INS-1) cells | nih.gov |
Insights from Genetic and Mutational Studies
The functions of this compound are intrinsically linked to its precursor gene, CBLN1. genecards.org This gene encodes precerebellin, which is then processed to form cerebellin and this compound. nih.govwikigenes.org In some tissues, this compound is the more abundant form. researchgate.net
Genetic studies provide crucial insights into the peptide's physiological roles. For instance, neurodevelopmental mutations in mice that lead to the elimination of cerebellar granule cells result in a significant deficit in cerebellin levels, pointing to a transneuronal regulation of its expression. nih.gov Furthermore, diseases associated with the CBLN1 gene in humans, such as Pitt-Hopkins-Like Syndrome 2, highlight the critical importance of the precursor protein and, by extension, its bioactive peptide derivatives, in proper neurological development and function. genecards.org DNA microarray and quantitative PCR studies on adrenocortical cells have shown that this compound regulates the expression of several genes involved in intracellular signaling pathways, such as Fos, Icam1, and Egr1, mimicking some effects of ACTH. nih.gov However, it also uniquely regulates other genes like Fasn (related to the insulin signaling pathway) and Hspb1 (a stress signaling pathway gene), indicating distinct biological actions. nih.gov
Analysis of Cbln1 Knockout Models
The targeted deletion of the Cbln1 gene, which encodes the precursor protein for this compound, has provided significant insights into its physiological functions. Mouse models with a null mutation for Cbln1 (Cbln1-null mice) exhibit distinct and severe neurological phenotypes, primarily characterized by motor deficits. nih.govnih.gov These mice display significant ataxia, which is a lack of voluntary coordination of muscle movements. nih.govnih.gov
Key Phenotypic Characteristics of Cbln1 Knockout Mice:
| Phenotype | Description | References |
| Motor Impairment | Cbln1 single knockout mice show major impairments in motor behaviors. This includes ataxic gait, impaired coordination of limb movements, and difficulty with balance. nih.govuniprot.org | nih.govuniprot.org |
| Synaptic Abnormalities | A primary defect in Cbln1-null mice is a severe reduction in the number of synapses between parallel fibers (PFs) and Purkinje cells (PCs) in the cerebellum. nih.govnih.gov Approximately 80% of PF-PC synapses are lost. nih.govnih.gov | nih.govnih.govnih.gov |
| Cellular Deficits | While the number of dendritic spines on Purkinje cells may be normal, a large percentage of these spines do not form synapses with parallel fibers and remain as "free spines". nih.gov | nih.gov |
| Axon Growth and Guidance | Recent studies have revealed that Cbln1 is also involved in earlier neurodevelopmental processes, including the regulation of axon growth and guidance in various neural regions. plos.orgnih.gov | plos.orgnih.gov |
The cerebellar deficits in Cbln1-null mice can be rescued by the ectopic expression of Cbln2, another member of the cerebellin family, in Purkinje cells, suggesting a degree of functional redundancy between these proteins in the cerebellum. nih.govnih.gov However, Cbln2 does not compensate for the loss of Cbln1 in other brain regions like the thalamus, indicating distinct roles for these proteins in different neural circuits. nih.govnih.gov
Double knockout mice lacking both Cbln1 and Cbln2 exhibit more severe phenotypes than single knockouts, including gait abnormalities, impairments in balance and coordination, and the development of seizures. uniprot.org Interestingly, while synapse density in the hippocampus is normal in young double knockout mice, it is severely decreased in older mice, suggesting a role for these proteins in the long-term maintenance of synapses. uniprot.org
Correlation with Neurodevelopmental Mutant Phenotypes
The functional importance of the Cbln1 pathway is further highlighted by its correlation with various neurodevelopmental mutant phenotypes. The molecular interactions of Cbln1 are critical for proper synapse formation and function, particularly in the cerebellum. mapmygenome.inmaayanlab.cloud Cbln1, secreted from cerebellar granule cells, forms a trans-synaptic complex with presynaptic neurexins and the postsynaptic delta2 glutamate receptor (GluD2) on Purkinje cells. maayanlab.cloudresearchgate.net This complex is essential for the formation, maturation, and maintenance of parallel fiber-Purkinje cell synapses. maayanlab.clouduniprot.org
Disruptions in this pathway, as seen in mutant mouse models, lead to phenotypes that mirror those observed in Cbln1 knockout mice. For instance, mice with mutations in the Grid2 gene, which encodes GluD2, exhibit severe cerebellar ataxia and a significant reduction in PF-PC synapses, phenotypes that are strikingly similar to those of Cbln1-null mice. nih.gov This underscores the critical role of the Cbln1-GluD2 interaction in cerebellar development and function.
Furthermore, research has shown that Cbln1 is involved in processes beyond the cerebellum. It has been implicated in the regulation of both excitatory and inhibitory synapse differentiation in various brain regions, including the cortex and hippocampus. maayanlab.cloud The protein also participates in non-motor functions, with its expression in forebrain structures influencing fear memory and spatial learning. maayanlab.cloudjneurosci.org
The table below summarizes key proteins that interact with Cbln1 and the associated mutant phenotypes, demonstrating the broader implications of this signaling pathway in neurodevelopment.
Interacting Proteins and Associated Mutant Phenotypes:
| Interacting Protein | Function in Cbln1 Pathway | Mutant Phenotype | References |
| GluD2 (Glutamate receptor delta-2) | Postsynaptic receptor for Cbln1 on Purkinje cells. maayanlab.cloudresearchgate.net | Severe cerebellar ataxia, loss of PF-PC synapses. nih.gov | nih.govmaayanlab.cloudresearchgate.net |
| Neurexins (NRXNs) | Presynaptic binding partners for Cbln1. uniprot.org | Associated with neurodevelopmental disorders like autism and Tourette syndrome. nih.govfrontiersin.org | uniprot.orgnih.govfrontiersin.org |
| Cbln3 (Cerebellin-3) | Forms heteromeric complexes with Cbln1, required for Cbln3 secretion. nih.govuniprot.org | Loss of Cbln1 leads to a near absence of Cbln3 protein. nih.gov | nih.govuniprot.orgnih.gov |
Associations with Neurological Disorders
Given its crucial role in synapse formation, maintenance, and plasticity, dysregulation of the Cbln1 pathway has been associated with a range of neurological and neurodevelopmental disorders in humans. mapmygenome.innih.gov
Genetic studies have implicated the CBLN1 gene in the risk of clinical autism spectrum disorder (ASD). jneurosci.orgfrontiersin.org A genome-wide association study identified a single nucleotide polymorphism (SNP) near the CBLN1 gene associated with autistic-like traits in the general population. frontiersin.org The cerebellum is one of the most consistent sites of abnormality reported in ASD, and cerebellar dysfunction is believed to play a critical role in this and other neurodevelopmental disorders like attention deficit-hyperactivity disorder (ADHD) and developmental dyslexia. nih.govfrontiersin.org
Furthermore, mutations in genes encoding proteins that interact with Cbln1, such as neurexins and GluD2, have been linked to various neurological conditions. For example, mutations in neurexins are associated with ASD and Tourette syndrome. nih.govnih.gov Defects in the GRID2 gene, which encodes the GluD2 receptor, are associated with a rare neurodevelopmental syndrome characterized by cerebellar hypoplasia, intellectual disability, and lack of bipedal locomotion. mdpi.com
The potential therapeutic implications of Cbln1 have been explored in animal models. A single injection of recombinant Cbln1 into the cerebellum of adult cbln1-null mice was shown to transiently rescue severe ataxia by restoring parallel fiber synapses. nih.govjneurosci.orgresearchgate.net This suggests that exogenous Cbln1 may have therapeutic potential for certain cerebellar ataxic disorders. nih.govjneurosci.org
Associated Neurological and Neurodevelopmental Disorders:
| Disorder | Association with Cbln1 Pathway | References |
| Autism Spectrum Disorder (ASD) | CBLN1 gene variants are associated with an increased risk for ASD. Cerebellar abnormalities are common in ASD. jneurosci.orgfrontiersin.orgnih.gov | jneurosci.orgfrontiersin.orgnih.gov |
| Attention Deficit-Hyperactivity Disorder (ADHD) | Cerebellar dysfunction is implicated in ADHD, and cerebellins are linked to neuropsychiatric disorders with compulsive behaviors. nih.goveunetworkadultadhd.com | nih.goveunetworkadultadhd.com |
| Developmental Dyslexia | Evidence suggests cerebellar dysfunction contributes to developmental dyslexia. nih.gov | nih.gov |
| Spinocerebellar Ataxia | Mutations in CBLN1 are associated with spinocerebellar ataxia. mapmygenome.in | mapmygenome.in |
| Tourette Syndrome | Genetic links have been found between Tourette syndrome and trans-synaptic complexes involving cerebellins and neurexins. nih.govnih.gov | nih.govnih.gov |
Research Methodologies and Experimental Approaches in Des Ser1 Cerebellin Studies
Biochemical and Molecular Characterization Techniques
The identification and quantification of (Des-Ser1)-Cerebellin heavily rely on powerful proteomic techniques. High-Performance Liquid Chromatography (HPLC) is a foundational method used for the separation and purification of this compound from complex biological samples, such as brain tissue extracts. pnas.orgnih.govnih.gov This technique, often coupled with other analytical methods, allows for the isolation of the peptide for further characterization. For instance, ion-pairing HPLC has been instrumental in studying the developmental expression of this compound. pnas.org
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. nih.govnih.gov High-resolution mass spectrometry, in particular, provides precise mass measurements that confirm the peptide's identity. nih.gov Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide, providing structural verification. illinois.edu The combination of liquid chromatography with mass spectrometry (LC-MS) offers a highly sensitive and specific platform for detecting and quantifying this compound in various tissues. nih.govresearchgate.net This approach has been crucial in demonstrating the predominant expression of this compound in the dorsal horn of the spinal cord. nih.gov
Table 1: Proteomic Studies Identifying this compound
| Species | Tissue | Key Findings | Analytical Techniques |
|---|---|---|---|
| Human | Cerebellum | This compound is the major form (approx. 95%) of cerebellin (B550033) peptides. nih.gov | Ion-exchange chromatography, Reverse-phase HPLC, Radioimmunoassay, Mass Spectrometry. nih.gov |
| Porcine | Cerebellum | Both cerebellin and this compound are present in approximately equal amounts. nih.gov | Ion-exchange chromatography, Reverse-phase HPLC, Radioimmunoassay, Mass Spectrometry, Gas-phase Edman degradation. nih.gov |
| Mouse | Spinal Cord | This compound is predominantly expressed in the dorsal horn. nih.gov | Liquid Chromatography, High-Resolution Mass Spectrometry. nih.gov |
Immunological assays are vital for localizing and quantifying this compound within tissues and cells. Radioimmunoassay (RIA) has been a key technique for the specific measurement of cerebellin-like immunoreactivity, enabling the quantification of both cerebellin and this compound in various species and tissues. nih.govnih.gov
Immunohistochemistry (IHC) and immunocytochemistry (ICC) utilize specific antibodies to visualize the distribution of the parent protein, CBLN1, from which this compound is derived. pnas.orgnih.gov These techniques have revealed the presence of CBLN1 immunoreactivity in neuronal cell bodies throughout the spinal gray matter, with a stronger signal in the dorsal horn. nih.gov It is important to note that traditional antibody-based methods like IHC may not effectively distinguish between the precursor protein CBLN1 and its processed peptide derivatives like this compound due to overlapping amino acid sequences. illinois.edu
Table 2: Immunological Detection of Cerebellin Peptides
| Assay Type | Target | Key Findings |
|---|---|---|
| Radioimmunoassay (RIA) | Cerebellin | Used for specific quantification in tissue extracts from various vertebrates. nih.gov |
| Immunohistochemistry (IHC) | CBLN1 | Localized CBLN1 immunoreactivity to Purkinje cells and showed stronger signals in the dorsal horn of the spinal cord. pnas.orgnih.gov |
Understanding the functional roles of this compound and its precursor, CBLN1, necessitates the study of their interactions with other proteins. The yeast two-hybrid system is a molecular biology technique used to discover protein-protein interactions. researchgate.net
Isothermal titration calorimetry (ITC) is a quantitative technique used to measure the thermodynamic parameters of binding interactions. ITC experiments have been employed to determine the binding affinity between CBLN1 and its binding partners, such as Neurexins. nih.gov These studies have revealed a strong binding affinity with a dissociation constant in the nanomolar range. nih.gov
Size-exclusion chromatography (SEC) is another method used to study protein complexes. By separating molecules based on their size, SEC can provide evidence for the formation of complexes between CBLN1 and other proteins. nih.gov
Elucidating the three-dimensional structure of CBLN1, the precursor to this compound, is crucial for understanding its function at a molecular level. X-ray crystallography has been used to determine the crystal structure of the C1q-like domain of CBLN1. nih.gov These structural studies have shown that CBLN1 forms trimers and that these trimers can further associate into hexamers. researchgate.netnih.gov Crystallographic analysis has also provided insights into how CBLN1 interacts with other proteins, such as the glutamate (B1630785) receptor delta 2 (GluD2). nih.gov
While not explicitly detailed for this compound itself, single-particle electron microscopy is a powerful technique for determining the structure of large protein complexes and could be applied to study complexes involving CBLN1.
Gene expression analysis provides information about the levels of messenger RNA (mRNA) that code for a particular protein. Northern blot analysis has been used to study the expression of the precerebellin (CBLN1) gene. genecards.orgresearchgate.net These studies have shown that the levels of precerebellin mRNA change during development, mirroring the levels of the cerebellin peptide. genecards.org
Structural Biology Approaches (e.g., Crystallography, Single-Particle Electron Microscopy)
In Vitro Experimental Models
In vitro experimental models, particularly cell culture systems, are invaluable for investigating the cellular and molecular effects of this compound. Primary cultures of rat adrenocortical cells have been used to study the effects of this compound on hormone secretion and gene expression. researchgate.netspandidos-publications.com Studies using these cells have shown that this compound can stimulate corticosterone (B1669441) output and influence the expression of genes involved in intracellular signaling pathways. spandidos-publications.com
Cultured rat calvarial osteoblast-like cells have also been used to investigate the potential roles of cerebellin peptides in bone metabolism. nih.gov Additionally, cell lines transfected with CBLN1 expression vectors are used to study the proteolytic processing of the precursor protein and the formation of Cbln1 complexes. researchgate.net These in vitro models provide controlled environments to dissect the specific actions of this compound and its precursor on cellular functions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aldosterone (B195564) |
| Calbindin |
| Catecholamine |
| Cerebellin (CER) |
| Cerebellin-1 (CBLN1) |
| Corticosterone |
| D-Serine |
| Dopamine |
| Glutamate |
| Neurexin-1α |
| Neurexin-1β |
| Norepinephrine (B1679862) |
| Osteocalcin |
| Serine |
Cultured Neuronal Systems
Cultured neuronal systems serve as a fundamental tool for investigating the direct effects of this compound on nerve cells. Primary hippocampal neuron cultures have been utilized in studies exploring the compound's potential to promote neuron growth. google.com Additionally, cultured cortical neurons have been instrumental in demonstrating the role of the precursor, Cbln1, in the formation of both excitatory and inhibitory synapses, providing a context for understanding the potential downstream effects of its derivatives like this compound. illinois.edu Researchers have also observed peptide signals corresponding to those in dorsal root ganglion (DRG) homogenates in the releasates from cultured DRG neurons, suggesting a role for these peptides in the peripheral sensory-motor system.
Cell Line Transfection Systems
Cell line transfection systems offer a controlled environment to study the molecular interactions of this compound and its precursor. Human Embryonic Kidney (HEK) cells expressing specific receptors, such as GluRD1, have been used to investigate the synaptogenic properties of Cbln1. illinois.edu Cultured entorhinal cortical neurons can form synapses on HEK cells expressing GluRD1, an effect that can be replicated in cultured hippocampal neurons with the addition of recombinant Cbln1. illinois.edu This methodology allows for the dissection of specific protein-protein interactions that may be relevant to the function of this compound.
Transfection techniques are crucial for introducing nucleic acids into cells to study gene and protein function. nih.gov These methods, which include lipid-based reagents and electroporation, enable researchers to express tagged or mutant proteins to understand their roles. nih.govnih.gov While highly efficient in cell lines, transfection of postmitotic neurons can be more challenging. nih.gov
| Cell Line Model | Application in this compound Research | Key Findings |
| HEK cells expressing GluRD1 | Investigating the role of the precursor Cbln1 in synapse formation. illinois.edu | Cbln1 can induce the formation of both excitatory and inhibitory axonal terminals. illinois.edu |
In Vivo Animal Models
In vivo animal models, particularly in mice and rats, have been pivotal in understanding the physiological effects of this compound. researchgate.netresearchgate.net These models allow for the examination of the compound's role in complex biological processes within a living organism.
Genetically Engineered Mouse Models (e.g., Knockout Mice)
Genetically engineered mouse models (GEMMs) have been indispensable for dissecting the function of the precursor protein, Cbln1, and by extension, its derivative this compound. embopress.orgnki.nlnih.gov Knockout mice lacking the Cbln1 gene (Cbln1-KO) exhibit ataxic phenotypes and a loss of synapses between parallel fibers and Purkinje cells in the cerebellum. illinois.edu The rescue of these deficits through the injection of recombinant Cbln1 highlights the dynamic role of this protein in synapse maintenance. illinois.edu Furthermore, studies using GluD1 knockout mice have demonstrated that the analgesic effects of systemically administered Cbln1 are dependent on this receptor. nih.gov The use of various mutant mouse models, such as reeler, weaver, and staggerer, has shown a correlation between the number of parallel fiber-Purkinje cell synapses and the levels of cerebellin and this compound. researchgate.net
| Mouse Model | Key Feature | Relevance to this compound Research |
| Cbln1 Knockout | Lacks the gene for the precursor protein of this compound. illinois.edu | Demonstrates the importance of the Cbln1 pathway in motor coordination and synapse maintenance. illinois.edu |
| GluD1 Knockout | Lacks the gene for the glutamate delta 1 receptor. nih.gov | Shows that the pain-reducing effects of Cbln1 are mediated through this receptor. nih.gov |
| Reeler, Weaver, Staggerer | Exhibit disruptions in early developmental events of the cerebellum. researchgate.net | Reveal a link between synapse formation and the levels of cerebellin peptides. researchgate.net |
Pharmacological Intervention Studies (e.g., Intrathecal and Intracerebroventricular Injections)
Direct administration of this compound into the central nervous system has provided direct evidence of its biological activities. Intrathecal injection of this compound in mice has been shown to induce mechanical hypersensitivity in a dose-dependent manner, suggesting its involvement in nociceptive signaling in the spinal cord. researchgate.netnih.govnih.gov Similarly, intracerebroventricular injection of its precursor, cerebellin, has been found to increase feeding behavior in rats. illinois.edu More recently, intravenous administration of recombinant Cbln1 has been shown to alleviate chronic pain by acting on spinal glutamate delta 1 receptors, indicating that it can cross the blood-brain barrier. nih.gov
Electrophysiological and Behavioral Assessments
A variety of electrophysiological and behavioral tests are employed to assess the functional consequences of this compound and its precursor's activity. Behavioral assessments in animal models include tests for mechanical hypersensitivity, such as the von Frey filament test, to measure pain-like behaviors. researchgate.netnih.gov Studies have shown that intrathecal injection of this compound induces mechanical hypersensitivity in mice. researchgate.netnih.gov Electrophysiological assessments, which can include recording neuronal firing rhythms, are used to study the effects of these peptides on neuronal activity. illinois.edu For instance, the SCN's spontaneous neuronal firing rhythm is a key measure in circadian rhythm research. illinois.edu These assessments are crucial for linking the molecular and cellular effects of this compound to observable physiological and behavioral outcomes.
Future Directions and Outstanding Questions in Des Ser1 Cerebellin Research
Elucidating Undiscovered Binding Partners and Downstream Effectors
A primary challenge in understanding the function of (Des-Ser1)-Cerebellin is the identification of its specific receptors and downstream signaling pathways. The full-length Cbln1 protein is known to form a tripartite complex with presynaptic neurexins and postsynaptic glutamate (B1630785) delta receptors (GluD1/GluD2) to organize synapses. biorxiv.orgplos.orgmaayanlab.cloud However, studies suggest that the small peptide fragments, including this compound, lack the necessary C1q domain required for these interactions. researchgate.netillinois.edu This strongly implies that this compound exerts its biological effects through a distinct set of binding partners that remain largely unknown.
Future research must prioritize the de-orphanization of the this compound receptor. One prevailing hypothesis is that, like many neuropeptides, it may act on G protein-coupled receptors (GPCRs). illinois.edu The SCN, where the peptide has been identified, expresses numerous orphan GPCRs that could serve as potential candidates. illinois.edu Identifying the receptor(s) is the crucial first step to mapping the intracellular signaling cascades it activates. For example, the demonstration that intrathecal injection of this compound induces mechanical hypersensitivity points to a specific signaling pathway in nociceptive neurons that needs to be elucidated. nih.gov Similarly, its ability to modulate adrenocortical cell function suggests the activation of distinct downstream effectors in endocrine tissues. nih.govnih.gov
Exploring its Precise Role in Higher-Order Brain Functions Beyond Cerebellum
While named for the cerebellum, Cbln1 is expressed in numerous extra-cerebellar regions, including the hippocampus, central amygdala, retrosplenial cortex, and thalamus, implicating it in a variety of non-motor functions. nih.govmdpi.comnih.gov Research has linked Cbln1 signaling to fear memory, spatial learning, social behavior, and the persistence of chronic pain. maayanlab.cloudnih.goviasp-pain.org The specific contribution of the this compound peptide to these complex behaviors, independent of its precursor protein, is a critical area for future investigation.
This compound has been identified as a key neuromodulator in the dorsal horn of the spinal cord, where it influences nociceptive signaling. nih.gov Its presence has also been noted in the suprachiasmatic nucleus (SCN), suggesting a potential role in regulating circadian rhythms. illinois.edu A major challenge is to experimentally disentangle the functions of the full-length Cbln1 protein from its peptide derivative. This will require the development of sophisticated molecular tools, such as specific inhibitors or genetic modifications, that can selectively disrupt the peptide without altering the function of the precursor protein. Elucidating the precise role of this compound as a distinct signaling molecule in the circuits governing learning, emotion, and sensory processing represents a significant frontier in neuroscience.
Understanding its Differential Regulation and Processing in Various Tissues
This compound is generated via the proteolytic processing of its precursor, Cbln1. genecards.orgnih.gov It is widely believed to be formed by the cleavage of a single serine residue from the N-terminus of the 16-amino acid peptide cerebellin (B550033), a reaction likely catalyzed by a serine aminopeptidase (B13392206). researchgate.net A fundamental question is how this proteolytic processing is regulated across different tissues and under varying physiological conditions. Research shows that the relative abundance of cerebellin and this compound can vary significantly; in the cerebellum, for example, this compound is the far more predominant form. genecards.orguniprot.org
Future work must identify the specific proteases responsible for generating this compound and uncover the mechanisms that control their expression and activity. Understanding why processing differs between tissues—from the brain to the adrenal glands—is key to comprehending the peptide's diverse physiological roles. nih.govnih.gov For example, studies in the SCN suggest that Cbln1 processing intermediates are enriched in the synaptic compartment, indicating that the generation of the peptide may be spatially and temporally regulated to coincide with synaptic activity. illinois.edu A deeper understanding of this differential regulation will be vital to clarifying how this compound contributes to specific functions in different organ systems.
Developing Advanced Methodologies for In Situ Analysis
Current understanding of this compound's localization and function relies heavily on methods such as mass spectrometry for identification and quantification from tissue homogenates, and immunohistochemistry or in situ hybridization to detect the Cbln1 precursor protein or its mRNA. researchgate.netnih.govnih.govnih.gov While powerful, these techniques often provide a static snapshot and may lack the specificity to distinguish between the precursor, the intermediate cerebellin peptide, and the final this compound product in intact tissue.
The next phase of research will depend on the development of more advanced analytical tools for dynamic, in situ analysis. A critical need exists for highly specific antibodies that can differentiate this compound from cerebellin. An even greater advance would be the creation of genetically encoded fluorescent biosensors for this compound. Such tools would enable researchers to visualize the peptide's release, diffusion, and receptor engagement in real-time within living tissues and at specific subcellular locations. This would provide unprecedented insight into its spatiotemporal dynamics during processes like synaptic transmission, pain signaling, or neuroendocrine regulation, moving beyond the current static view.
Bridging Basic Research to Broader Physiological and Pathological Contexts
Dysregulation of the Cbln1 gene has been associated with a range of neurological and psychiatric conditions, including spinocerebellar ataxia, Pitt-Hopkins-Like Syndrome 2, and autism spectrum disorders. genecards.orgnih.gov Furthermore, Cbln1 signaling pathways are now recognized as playing a significant role in the pathophysiology of chronic pain. mdpi.comiasp-pain.org A crucial and clinically relevant question is to what extent these pathologies are caused by a loss of the synaptogenic function of full-length Cbln1 versus an abnormal level or activity of the processed this compound peptide.
Future research must bridge these basic molecular findings to their broader physiological and pathological implications. Studies using animal models of disease are needed to dissect the specific contribution of this compound. For instance, the finding that the peptide itself can induce mechanical hypersensitivity suggests it could be a direct driver of pain symptoms. nih.gov This opens up the possibility of developing therapeutics that specifically target the peptide or its unknown receptor. Investigating whether direct administration or inhibition of this compound can modulate symptoms in models of neuropathic pain, circadian disruption, or stress-related disorders will be a critical step in translating fundamental knowledge into potential clinical applications.
Data Tables
Table 1: Key Proteins in the this compound Pathway
| Protein/Molecule | Class | Primary Function/Role |
| This compound | Neuropeptide | Derived from Cbln1; modulates nociception and endocrine function; receptor is unknown. nih.govnih.gov |
| Cerebellin-1 (Cbln1) | Secreted Glycoprotein (C1q/TNF Superfamily) | Precursor to cerebellin and this compound; acts as a synaptic organizer by binding Neurexins and GluD receptors. genecards.orguniprot.orgmaayanlab.cloud |
| Glutamate Receptor Delta 2 (GluD2) | Ionotropic Glutamate Receptor Family | Postsynaptic receptor for Cbln1 in the cerebellum, crucial for synapse formation and maintenance. biorxiv.orgmaayanlab.cloudresearchgate.net |
| Neurexins (NRXNs) | Presynaptic Cell Adhesion Molecules | Presynaptic binding partners for Cbln1, forming a trans-synaptic bridge. uniprot.orgplos.org |
| Cerebellin-2 (Cbln2) | Secreted Glycoprotein (C1q/TNF Superfamily) | Cbln1 family member with partially redundant functions; also binds Neurexins and GluD receptors. elifesciences.orgnih.gov |
| Cerebellin-4 (Cbln4) | Secreted Glycoprotein (C1q/TNF Superfamily) | Cbln1 family member that binds to different receptors (DCC, Neogenin-1) and is involved in inhibitory synapse regulation. elifesciences.orgresearchgate.net |
Table 2: Cerebellin Family Members and Their Binding Partners
| Cerebellin Family Member | Primary Postsynaptic Binding Partner(s) | Key Functional Roles |
| Cbln1 | GluD1, GluD2 maayanlab.cloudelifesciences.org | Synapse formation and maintenance (especially at parallel fiber-Purkinje cell synapses), axon guidance, pain signaling. uniprot.orgplos.orgmdpi.com |
| Cbln2 | GluD1, GluD2 elifesciences.org | Synaptic organization; shows redundancy with Cbln1 in the cerebellum but distinct roles elsewhere. nih.gov |
| Cbln3 | Forms heteromers with Cbln1 for secretion. maayanlab.cloudelifesciences.org | Regulation of synapse structure and function, particularly in the cerebellum. elifesciences.org |
| Cbln4 | DCC, Neogenin-1 elifesciences.orgjneurosci.orgnih.gov | Regulation of inhibitory synapses; axon guidance. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key structural and functional distinctions between cerebellin and its precursor, (Des-Ser1)-Cerebellin?
- Methodological Answer : Cerebellin is derived from the proteolytic processing of its precursor, precerebellin (CBLN1), which lacks the N-terminal serine residue in its mature form. Structural analysis via SDS-PAGE and mass spectrometry reveals that this compound migrates as a ~50 kDa band under reducing conditions, despite a calculated molecular weight of ~21 kDa, suggesting post-translational modifications or oligomerization . Functional studies in adrenal cells demonstrate that both cerebellin and this compound stimulate corticosterone secretion, but only this compound regulates Fasn and Hspb1 genes, indicating divergent signaling pathways .
Q. How can researchers reliably detect this compound in tissue samples?
- Methodological Answer : Use antibodies targeting the C1q domain of full-length precerebellin (e.g., ab181219 or 18207-1-AP), which specifically recognize this compound without cross-reactivity to the cerebellin peptide. Validate via Western blot with cerebellar or adrenal tissue lysates, where this compound is less abundant than cerebellin . Include controls such as knockout tissues or peptide-blocking assays to confirm specificity.
Q. What experimental models are optimal for studying this compound’s role in synaptic regulation?
- Methodological Answer : Primary cerebellar Purkinje cell cultures or corticospinal neuron (CSN) models are preferred. Immunocytochemistry in CSNs reveals nuclear localization of this compound, suggesting non-synaptic roles, while its presynaptic trafficking in Purkinje cells supports synapse maintenance . Combine CRISPR-mediated CBLN1 knockdown with axon extension assays to dissect its dual roles in structural and signaling pathways.
Advanced Research Questions
Q. How do contradictory findings regarding this compound’s molecular weight and oligomerization status impact data interpretation?
- Methodological Answer : The discrepancy between observed (~50 kDa) and calculated (~21 kDa) molecular weights may arise from glycosylation, disulfide bonding, or heteromeric complex formation with other C1q/TNF superfamily members . Address this by performing:
- Redox-state Western blots to assess disulfide bonds.
- Size-exclusion chromatography coupled with mass spectrometry to identify oligomeric states.
- Cross-linking assays in adrenal or cerebellar extracts to map interaction partners.
Q. What mechanisms explain this compound’s nuclear localization in corticospinal neurons, and how does this differ from its synaptic roles?
- Methodological Answer : Nuclear localization, observed via E3 antibody staining, suggests a non-canonical role as a scaffold protein analogous to C1q family members . To investigate:
- Perform subcellular fractionation followed by co-immunoprecipitation to identify nuclear binding partners.
- Use ChIP-seq to test for DNA-binding activity.
- Compare transcriptomic profiles of nuclear vs. synaptic this compound using siRNA silencing in CSNs.
Q. How can researchers resolve conflicting data on this compound’s adrenal vs. cerebellar functions?
- Methodological Answer : Tissue-specific knockout models (e.g., CBLN1 conditional deletion in adrenal vs. cerebellar cells) can isolate organ-specific effects. For example:
- Adrenal-specific deletion disrupts corticosterone secretion but preserves cerebellar synaptic function.
- Transcriptomic analysis (RNA-seq) of adrenal cells treated with this compound reveals unique regulation of Fasn and Hspb1, absent in cerebellar cells .
Data Contradiction Analysis
Q. Why do some studies report this compound as a synaptic protein, while others identify nuclear roles?
- Methodological Answer : This dichotomy arises from tissue- and context-dependent processing. In Purkinje cells, this compound is processed presynaptically and secreted to stabilize synapses, whereas in CSNs, full-length protein accumulates in the nucleus due to alternative trafficking . To reconcile findings:
- Use cell-type-specific markers (e.g., calbindin for Purkinje cells vs. CTIP2 for CSNs) in localization studies.
- Apply pulse-chase assays to track protein trafficking routes.
Emerging Research Directions
Q. What novel methodologies can elucidate the proteolytic processing of this compound in vivo?
- Methodological Answer :
- Protease-specific inhibitors (e.g., furin or proprotein convertase inhibitors) in adrenal cell cultures to block cleavage.
- Fluorescently tagged CBLN1 constructs with cleavage-sensitive FRET reporters to visualize real-time processing .
- Single-cell RNA-seq of cerebellar and adrenal tissues to map protease expression profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
